

AC-55649: A Potent and Isoform-Selective RAR β 2 Agonist

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Compound of Interest

Compound Name: AC-55649

Cat. No.: B1665389

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a synthetic organic compound identified as a potent and highly isoform-selective agonist for the human retinoic acid receptor beta 2 (RAR β 2).^{[1][2]} As a member of the nuclear receptor superfamily, RAR β 2 plays a crucial role in the regulation of gene expression involved in cellular differentiation, proliferation, and apoptosis. The selective activation of RAR β 2 by **AC-55649**, with over 100-fold selectivity against other retinoid receptors, makes it a valuable pharmacological tool for investigating the specific biological functions of this receptor isoform and a promising starting point for the development of novel therapeutics.^{[1][3]} This technical guide provides a comprehensive overview of **AC-55649**, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

AC-55649, chemically known as 4'-Octyl-[1,1'-biphenyl]-4-carboxylic acid, is a lipophilic molecule with the following properties:

| Property | Value | Reference |
|-------------------|-----------------|-----------|
| CAS Number | 59662-49-6 | [1][4] |
| Molecular Formula | C21H26O2 | [4] |
| Molecular Weight | 310.44 g/mol | [4] |
| Purity | ≥98% | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [6] |

Biological Activity and Data Presentation

AC-55649 demonstrates high potency and selectivity as an agonist for the RAR β 2 isoform. Its biological activity has been characterized in various in vitro assays, with key quantitative data summarized below.

Table 1: Potency (pEC50) of AC-55649 at Retinoic Acid Receptor Isoforms

| Receptor Isoform | pEC50 |
|------------------|-------|
| RAR β 2 | 6.9 |
| RAR β 1 | 5.7 |
| RAR α | 5.6 |

Data sourced from R&D Systems and APExBIO.

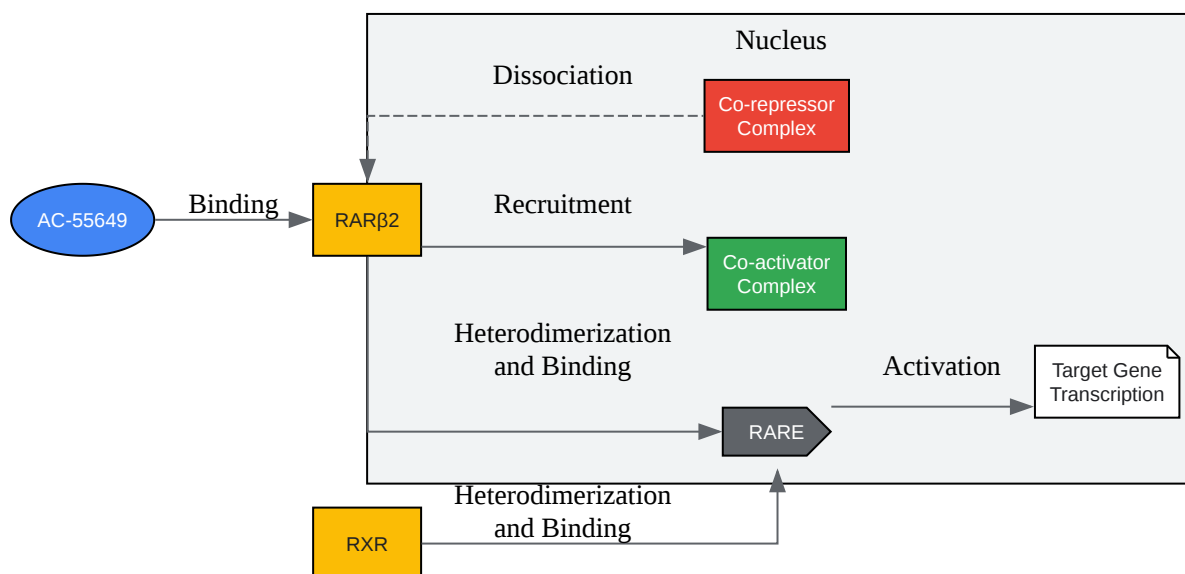
[1][2]

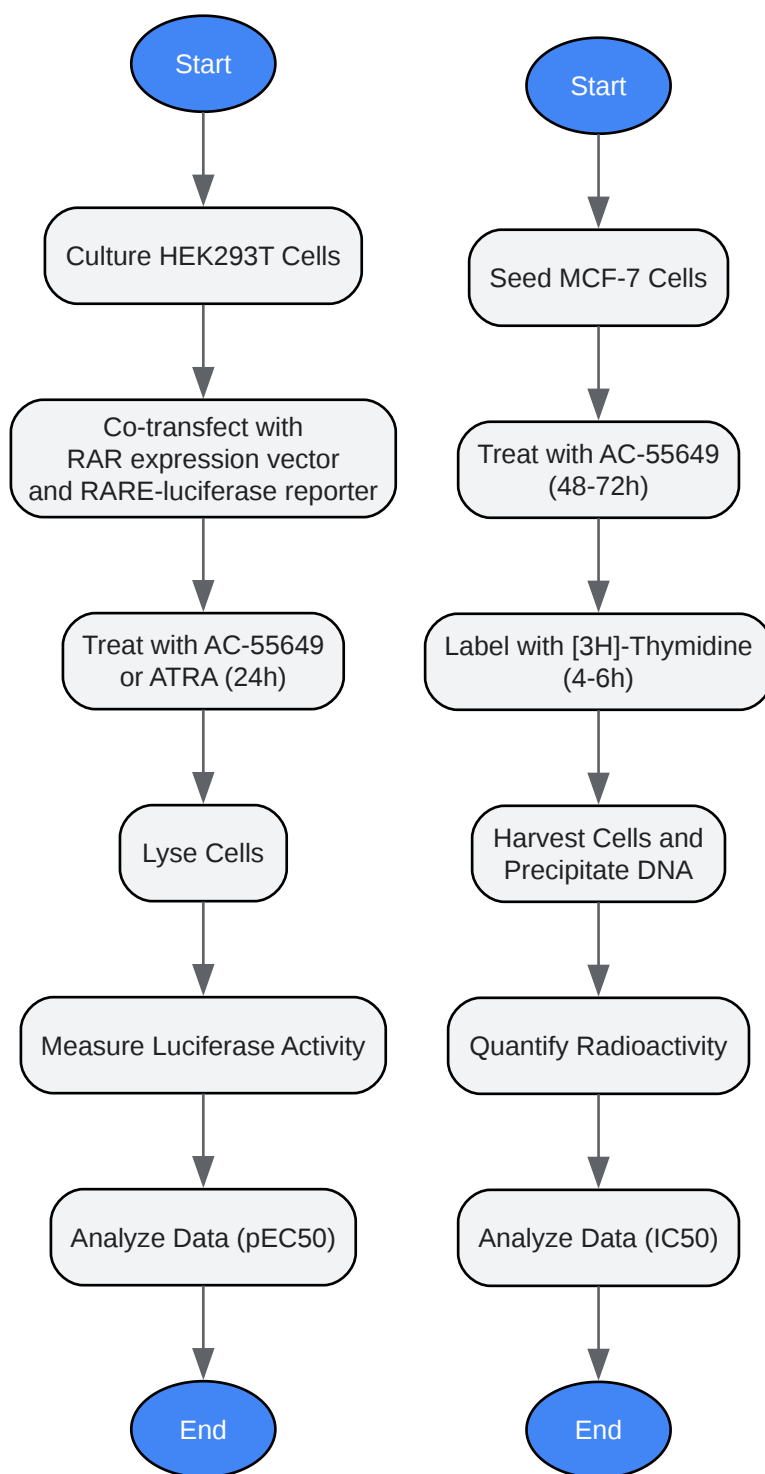
Table 2: In Vitro Efficacy of AC-55649

| Cell Line | Assay | Effect |
|--|---------------------|----------------------------------|
| MCF-7 (Human Breast Cancer) | Proliferation Assay | Inhibition of cell proliferation |
| As cited in multiple sources. [1] [2] | | |

Signaling Pathway

AC-55649, as an RAR β 2 agonist, modulates gene transcription through the canonical retinoic acid signaling pathway. Upon binding to the ligand-binding domain of RAR β 2, the receptor undergoes a conformational change. This leads to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The activated RAR β 2 then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.





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